6-(1H-Imidazol-1-yl)-5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid
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Overview
Description
6-(1H-Imidazol-1-yl)-5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid is a compound that features an imidazole ring fused to a naphthalene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-Imidazol-1-yl)-5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid typically involves the condensation of an imidazole derivative with a naphthalene carboxylic acid precursor. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the imidazole and naphthalene moieties .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-(1H-Imidazol-1-yl)-5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where halogenated derivatives can be used as starting materials[][3].
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated imidazole derivatives, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction can produce imidazole derivatives with reduced functional groups .
Scientific Research Applications
6-(1H-Imidazol-1-yl)-5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(1H-Imidazol-1-yl)-5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity. This compound may also modulate signaling pathways by binding to receptors or enzymes, thereby altering cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 6-(1H-Imidazol-1-yl)pyridazine-3-carboxylic acid
- 2-(1H-Imidazol-1-yl)ethylamine
- 1H-Imidazol-1-ylacetic acid
Uniqueness
6-(1H-Imidazol-1-yl)-5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid is unique due to its fused naphthalene-imidazole structure, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for various applications .
Properties
CAS No. |
135922-33-7 |
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Molecular Formula |
C14H14N2O2 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
6-imidazol-1-yl-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C14H14N2O2/c17-14(18)13-3-1-2-10-8-11(4-5-12(10)13)16-7-6-15-9-16/h1-3,6-7,9,11H,4-5,8H2,(H,17,18) |
InChI Key |
PLAKELSDTAFTPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1N3C=CN=C3)C=CC=C2C(=O)O |
Origin of Product |
United States |
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